Crufomate-d6
Description
Crufomate-d6 is a deuterium-labeled analog of Crufomate, a diphenylamine-derived compound. The "d6" designation indicates that six hydrogen atoms in the parent structure are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in mass spectrometry-based analytical workflows, particularly in pharmacokinetic and environmental residue studies, where isotopic labeling minimizes interference from matrix effects .
Properties
CAS No. |
1794892-06-0 |
|---|---|
Molecular Formula |
C12H19ClNO3P |
Molecular Weight |
297.748 |
IUPAC Name |
N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3 |
InChI Key |
BOFHKBLZOYVHSI-RKAHMFOGSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl |
Synonyms |
Methylphosphoramidic Acid 2-Chloro-4-(1,1-dimethylethyl)phenyl Methyl Ester-d6; Methylphosphoramidic Acid 4-tert-Butyl-2-chlorophenyl Methyl Ester-d6; 4-tert-Butyl-2-chlorophenyl N-Methyl O-Methylphosphoramidate-d6; 4-tert-Butyl-2-chlorophenyl Methy |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crufomate-d6 involves the isotopic labeling of Crufomate by replacing hydrogen atoms with deuterium. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Crufomate-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Scientific Research Applications
Crufomate-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Mechanism of Action
Crufomate-d6, like its non-deuterated counterpart, functions as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of muscles and nerves. The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tofenamic Acid
Tofenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid) shares a diphenylamine backbone with Crufomate (Figure 1B in ). Key distinctions include:
- Functional Groups : Tofenamic acid features a carboxylic acid moiety, enhancing its polarity and binding affinity to cyclooxygenase (COX) enzymes, whereas Crufomate-d6 lacks this group, focusing on applications in analytical chemistry rather than therapeutic use .
- Deuterium Substitution : Unlike tofenamic acid, this compound’s deuterium substitution reduces metabolic degradation rates, a critical feature for traceability in long-term studies .
Table 1: Structural and Functional Comparison
| Parameter | This compound | Tofenamic Acid |
|---|---|---|
| Core Structure | Diphenylamine | Diphenylamine + carboxylic acid |
| Isotopic Labeling | Six deuterium atoms | None |
| Primary Application | Analytical internal standard | NSAID (anti-inflammatory) |
| Metabolic Stability | High (deuterium effect) | Moderate |
| Toxicity Profile | Low (inferred from analogs) | Moderate (GI/renal risks) |
Deuterated Internal Standards (e.g., Diazepam-d5)
Functionally, this compound aligns with other deuterated internal standards like diazepam-d3. Both are used to improve quantification accuracy in LC-MS/MS. However, this compound’s diphenylamine backbone differentiates its chemical interactions, particularly in non-polar matrices, compared to benzodiazepine-based deuterated standards .
Comparison with Functionally Similar Compounds
Hydrogen Cyanide (HCN) and Diisopropylfluorophosphate (DFP)
This compound’s handling protocols may parallel those for moderate chronic toxins (e.g., HCN), requiring strict exposure controls under guidelines like Procedure B of Prudent Practices (pp. 39–41) . However, this compound’s deuterium labeling likely reduces its acute toxicity compared to HCN or DFP, which exhibit high acute toxicity via mitochondrial inhibition or acetylcholinesterase inactivation, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
